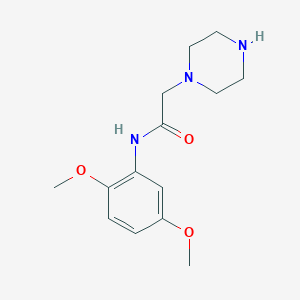
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, also referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a unique molecular structure that includes a piperazine ring and a dimethoxy-substituted phenyl group, which contributes to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₃Cl₂N₃O₃
- Molecular Weight : 352.26 g/mol
The synthesis typically involves the reaction of piperazine with an acylating agent under acidic conditions, leading to the formation of the acetamide linkage. This structural configuration is critical for its interaction with various biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Structure-Activity Relationship (SAR)
A comparative analysis reveals that the biological activity of this compound is influenced by its specific structural characteristics:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | Dimethyl-substituted phenyl group | Antipsychotic effects | Different substitution pattern affects receptor affinity |
| N,N-Dimethyl-2-(piperazin-1-yl)acetamide | Lacks aromatic substitution | Anxiolytic properties | Simpler structure with fewer functional groups |
| N-(4-Methylphenyl)-2-(piperazin-1-yl)acetamide | Para-substituted phenyl group | Antidepressant potential | Variation in substitution leads to different pharmacological profiles |
The unique dimethoxy substitution on the phenyl ring enhances lipophilicity and receptor binding capabilities compared to other similar compounds, potentially increasing its therapeutic efficacy .
Case Studies and Research Findings
In various studies, researchers have explored the pharmacological profiles of compounds similar to this compound:
- Anticonvulsant Studies : In animal models, derivatives similar to this compound were evaluated for their ability to prevent seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Results indicated that certain modifications significantly improved anticonvulsant activity .
- Antimicrobial Efficacy : A series of synthesized compounds were tested against resistant bacterial strains. Results showed that some derivatives had potent activity against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-11-3-4-13(20-2)12(9-11)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUBWMKDGXUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














